Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-21-16(20)15-13-10-17-9-8-14(13)19(18-15)12-6-4-11(2)5-7-12/h4-7,17H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKBWGFPGRDZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CNCC2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antitumor, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 233.28 g/mol
- CAS Number : 951626-95-2
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate has been evaluated for its ability to inhibit various cancer cell lines. A study highlighted its effectiveness against BRAF(V600E) and EGFR pathways, which are crucial in many cancers.
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| BRAF(V600E) Inhibition | 12.5 | Melanoma |
| EGFR Inhibition | 15.0 | Non-small cell lung cancer |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and inflammatory markers. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This indicates that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of Ethyl 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate was evaluated against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent publication explored the structure-activity relationship (SAR) of similar pyrazole derivatives and found that modifications at the phenyl ring significantly enhanced antitumor activity against specific cell lines.
- Anti-inflammatory Mechanism : Another study investigated the mechanism of action of pyrazole derivatives in inhibiting NF-kB signaling pathways, which are pivotal in inflammation.
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those with electron-donating groups at specific positions exhibited enhanced antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Core Structural Variations
The pyrazolo[4,3-c]pyridine core is shared among analogs, but substituent variations significantly influence properties:
Key Observations :
- Electron-Donating vs.
- Hydrogen Bonding : The oxopiperidinyl group in CAS 503614-91-3 introduces hydrogen-bonding capability, enhancing solubility but possibly reducing blood-brain barrier penetration compared to the target compound .
- Salt Forms: The hydrochloride salt in improves water solubility, a critical factor for intravenous formulations.
Implications :
- Lipophilicity : The target compound’s 4-methylphenyl group may enhance membrane permeability compared to polar analogs, favoring central nervous system targeting .
- Ester Hydrolysis : The ethyl ester in all compounds is susceptible to enzymatic or chemical hydrolysis, necessitating prodrug strategies for oral bioavailability .
Research and Application Insights
- Therapeutic Potential: Analogs like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile are advanced TLR7-9 antagonists for systemic lupus erythematosus, suggesting the target compound’s applicability in autoimmune diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
